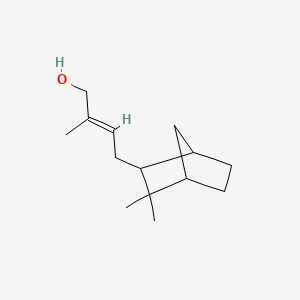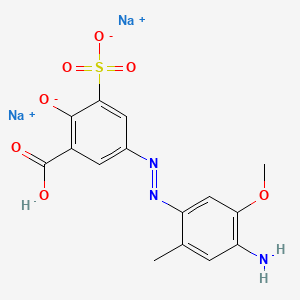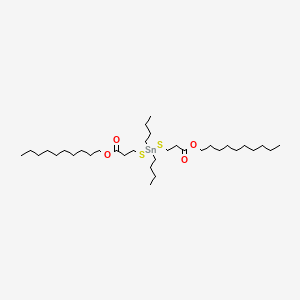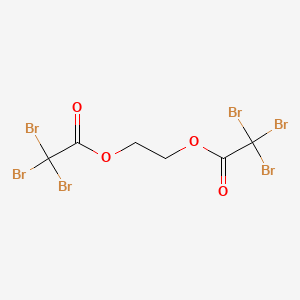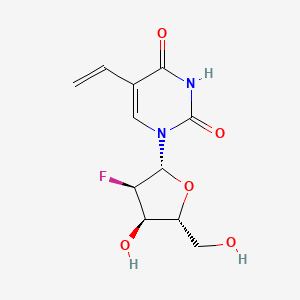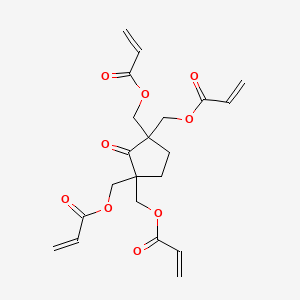
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat ist eine komplexe organische Verbindung mit der Summenformel C21H24O9 . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die mehrere Acrylatgruppen umfasst, die an einen Cyclopentanring gebunden sind. Aufgrund ihrer reaktiven Natur und ihrer Fähigkeit, Polymere zu bilden, findet sie in verschiedenen wissenschaftlichen und industriellen Anwendungen Verwendung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat beinhaltet typischerweise die Reaktion von Cyclopentanon mit Acrylatderivaten unter kontrollierten Bedingungen. Der Prozess beginnt mit der Bildung von Zwischenverbindungen, die anschließend weiteren Reaktionen unterzogen werden, um die Acrylatgruppen einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion von Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und einer höheren Reinheit des Endprodukts führt. Der Einsatz fortschrittlicher Reinigungsverfahren wie Chromatographie stellt sicher, dass die Verbindung die für verschiedene Anwendungen erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Polymerisation: Die Acrylatgruppen in der Verbindung machen sie hochreaktiv gegenüber Polymerisationsreaktionen, wodurch vernetzte Polymernetzwerke gebildet werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Acrylatgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat verwendet werden, umfassen Radikalinitiatoren für die Polymerisation, Nukleophile für Substitutionsreaktionen und Elektrophile für Additionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus den Reaktionen von Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat gebildet werden, gehören vernetzte Polymere, substituierte Acrylate und Additionsprodukte mit verschiedenen funktionellen Gruppen. Diese Produkte finden vielfältige Anwendungen in der Materialwissenschaft und in industriellen Prozessen.
Wissenschaftliche Forschungsanwendungen
Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat findet in einer Vielzahl von wissenschaftlichen Forschungsanwendungen Verwendung, darunter:
Chemie: Die Verbindung wird als Monomer bei der Synthese von fortschrittlichen Polymermaterialien mit einzigartigen Eigenschaften verwendet.
Biologie: Sie wird bei der Entwicklung von Biomaterialien für medizinische Anwendungen eingesetzt, z. B. bei Medikamenten-Abgabesystemen und Gewebeaufbauten.
Medizin: Die Reaktivität der Verbindung wird bei der Entwicklung neuartiger Therapeutika und diagnostischer Werkzeuge genutzt.
Wirkmechanismus
Der Wirkmechanismus von Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat beruht auf seiner Fähigkeit, über seine Acrylatgruppen kovalente Bindungen mit anderen Molekülen zu bilden. Diese Reaktivität ermöglicht es ihm, an Polymerisations- und Vernetzungsreaktionen teilzunehmen, was zur Bildung stabiler Polymernetzwerke führt. Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, hängen von der jeweiligen Anwendung und der Art der wechselwirkenden Moleküle ab .
Wirkmechanismus
The mechanism of action of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate involves its ability to form covalent bonds with other molecules through its acrylate groups. This reactivity allows it to participate in polymerization and cross-linking reactions, leading to the formation of stable polymer networks. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat ähneln, gehören:
- Tetrakisacrylsäure (2-Oxocyclopentan-1,1,3,3-tetryl)tetrakismethylenester
- Cyclopentanon-Derivate mit mehreren Acrylatgruppen
- Polyfunktionelle Acrylate, die in der Polymersynthese verwendet werden
Einzigartigkeit
Was Tetra(2-Oxocyclopentan-1,3-diyl)-tetrakismethylen-tetraacrylat von ähnlichen Verbindungen abhebt, ist seine einzigartige Struktur, die die Bildung von stark vernetzten Polymernetzwerken ermöglicht. Diese Eigenschaft macht sie besonders wertvoll für Anwendungen, bei denen Materialien mit hoher mechanischer Festigkeit und chemischer Beständigkeit benötigt werden.
Eigenschaften
CAS-Nummer |
38582-34-2 |
|---|---|
Molekularformel |
C21H24O9 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
[2-oxo-1,3,3-tris(prop-2-enoyloxymethyl)cyclopentyl]methyl prop-2-enoate |
InChI |
InChI=1S/C21H24O9/c1-5-15(22)27-11-20(12-28-16(23)6-2)9-10-21(19(20)26,13-29-17(24)7-3)14-30-18(25)8-4/h5-8H,1-4,9-14H2 |
InChI-Schlüssel |
ZYPHDVCHZLZXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC1(CCC(C1=O)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





